2-Bromo-3-chloro-5-iodothiophene chemical structure and properties
2-Bromo-3-chloro-5-iodothiophene chemical structure and properties
Topic: 2-Bromo-3-chloro-5-iodothiophene: Chemical Structure, Synthesis, and Orthogonal Reactivity Content Type: Technical Monograph / Advanced Application Guide Audience: Medicinal Chemists, Materials Scientists, and Process Development Engineers.
A Scaffold for Orthogonal Functionalization in Drug Discovery and Organic Electronics[1][2]
Executive Summary
2-Bromo-3-chloro-5-iodothiophene (CAS: 1499838-60-6 ) represents a high-value heterocyclic building block characterized by three distinct halogen substituents on a thiophene core. Its structural uniqueness lies in the chemoselective hierarchy of its carbon-halogen bonds (C–I > C–Br > C–Cl). This gradient of reactivity allows researchers to perform sequential, site-selective cross-coupling reactions, enabling the rapid construction of non-symmetrical, tri-functionalized thiophene derivatives. These properties make it an essential scaffold for developing complex organic semiconductors (e.g., oligothiophenes for OFETs) and multi-target pharmaceutical agents.
Chemical Identity & Physical Properties[3][4][5][6]
| Property | Data |
| CAS Number | 1499838-60-6 |
| IUPAC Name | 2-Bromo-3-chloro-5-iodothiophene |
| Molecular Formula | C₄HBrClIS |
| Molecular Weight | 323.39 g/mol |
| SMILES | ClC1=C(Br)SC(I)=C1 |
| Appearance | Off-white to pale yellow solid or semi-solid (purity dependent) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; insoluble in water |
| Storage | 2–8°C, light-sensitive (protect from UV to prevent deiodination) |
Synthetic Pathways and Mechanism[7]
The synthesis of 2-bromo-3-chloro-5-iodothiophene requires a controlled stepwise halogenation strategy to prevent regio-isomeric scrambling (halogen dance).
Core Synthetic Route
The most reliable pathway proceeds via the sequential electrophilic substitution of 3-chlorothiophene.
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Precursor: 3-Chlorothiophene (Commercially available).
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Step 1: Regioselective Bromination (C2)
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Reagent:
-Bromosuccinimide (NBS) in DMF or acetic acid. -
Mechanism: The chlorine atom at C3 directs the incoming electrophile to the ortho-position (C2) due to the alpha-directing nature of the sulfur heteroatom combined with steric/electronic guidance from the chlorine.
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Intermediate: 2-Bromo-3-chlorothiophene (CAS: 2873-18-9).
-
-
Step 2: Regioselective Iodination (C5)
Critical Technical Insight: Preventing Halogen Dance
When using lithiation strategies (e.g., LDA) to functionalize this scaffold, researchers must be wary of the Halogen Dance reaction. This base-catalyzed rearrangement can cause the migration of the bromine atom from C2 to C5 or C4 to thermodynamically stabilize the lithiated intermediate.
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Mitigation: Perform metallation reactions at -78°C and use non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) rather than n-BuLi to minimize halogen scrambling.
Orthogonal Reactivity Profile
The primary utility of this molecule is its ability to undergo three distinct cross-coupling events in a programmable sequence.
Reactivity Hierarchy (The "Tri-Halogen Advantage")
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C5–I Bond (Most Reactive): Undergoes Oxidative Addition with Pd(0) at room temperature.
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Target: Suzuki, Sonogashira, or Stille coupling.
-
-
C2–Br Bond (Intermediate Reactivity): Requires elevated temperatures (60–80°C) or more active ligands (e.g., SPhos, XPhos) after the C5 position is functionalized.
-
C3–Cl Bond (Least Reactive): Inert under standard conditions. Requires specialized bulky phosphine ligands (e.g., Buchwald ligands) or Ni-catalyzed conditions to activate.
Visualization: Sequential Functionalization Strategy
Caption: Logical flow for the sequential, site-selective substitution of 2-bromo-3-chloro-5-iodothiophene.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling at C5
This protocol demonstrates the selective replacement of Iodine while leaving Bromine and Chlorine intact.
Materials:
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2-Bromo-3-chloro-5-iodothiophene (1.0 equiv)[3]
-
Arylboronic acid (1.1 equiv)[5]
-
Pd(PPh₃)₄ (3–5 mol%)
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Na₂CO₃ (2.0 M aqueous solution)
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Toluene/Ethanol (4:1 v/v)
Procedure:
-
Degassing: Charge a Schlenk flask with the thiophene substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene/Ethanol mixture and aqueous base via syringe.
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Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours. Note: Heating >50°C may initiate minor coupling at the Bromine site.
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Monitoring: Monitor by TLC or GC-MS. The disappearance of the starting material and appearance of the mono-coupled product (retention of Br/Cl isotopes) confirms success.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of the Scaffold (Literature Adaptation)
Adapted from general procedures for mixed halothiophenes.
-
Dissolve 2-bromo-3-chlorothiophene (1.0 equiv) in a mixture of CHCl₃ and Acetic Acid (1:1).
-
Cool to 0°C in an ice bath.
-
Add
-Iodosuccinimide (NIS) (1.1 equiv) portion-wise in the dark (wrap flask in foil). -
Allow to warm to RT and stir for 4 hours.
-
Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
-
Extract with DCM, wash with NaHCO₃, and purify by vacuum distillation or column chromatography.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Specific Risk: Organoiodides can release free iodine upon decomposition. Store in amber vials.
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Waste Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
PubChem. "2-bromo-3-chloro-5-iodothiophene (Compound)."[6] National Library of Medicine.
-
Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, 2021. (Detailed review on reactivity order I > Br > Cl).
-
BenchChem. "Synthesis and Purity of 2-Bromo-3-hexyl-5-iodothiophene." (Analogous synthesis protocol).
-
Imperial College London. "Selective Halogen Migration Reactions at Mixed Halothiophenes." (Mechanistic insights on halogen dance).
-
AK Scientific. "Product Datasheet: 2-Bromo-3-chloro-5-iodothiophene (CAS 1499838-60-6)."
Sources
- 1. Selective Halogen Migration Reactions at Mixed Halothiophenes [ch.imperial.ac.uk]
- 2. 1499838-60-6 2-Bromo-3-chloro-5-iodothiophene AKSci 7013DY [aksci.com]
- 3. PubChemLite - C4HBrClIS - Explore [pubchemlite.lcsb.uni.lu]
- 4. 2-Bromo-3-chloro-5-iodothiophene | CymitQuimica [cymitquimica.com]
- 5. scispace.com [scispace.com]
- 6. PubChemLite - 2-bromo-3-chloro-5-iodothiophene (C4HBrClIS) [pubchemlite.lcsb.uni.lu]
